Cas no 946213-03-2 (2-(2-fluorophenoxy)-N-1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylacetamide)

2-(2-fluorophenoxy)-N-1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylacetamide Chemical and Physical Properties
Names and Identifiers
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- 2-(2-fluorophenoxy)-N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]acetamide
- 2-(2-fluorophenoxy)-N-1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylacetamide
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- Inchi: 1S/C24H23FN2O5S/c1-31-19-9-11-20(12-10-19)33(29,30)27-14-4-5-17-15-18(8-13-22(17)27)26-24(28)16-32-23-7-3-2-6-21(23)25/h2-3,6-13,15H,4-5,14,16H2,1H3,(H,26,28)
- InChI Key: XMRUOQUOPAXNLR-UHFFFAOYSA-N
- SMILES: C(NC1C=CC2=C(C=1)CCCN2S(C1=CC=C(OC)C=C1)(=O)=O)(=O)COC1=CC=CC=C1F
2-(2-fluorophenoxy)-N-1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2042-0371-20μmol |
2-(2-fluorophenoxy)-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide |
946213-03-2 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F2042-0371-40mg |
2-(2-fluorophenoxy)-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide |
946213-03-2 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F2042-0371-15mg |
2-(2-fluorophenoxy)-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide |
946213-03-2 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F2042-0371-5μmol |
2-(2-fluorophenoxy)-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide |
946213-03-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F2042-0371-3mg |
2-(2-fluorophenoxy)-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide |
946213-03-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F2042-0371-5mg |
2-(2-fluorophenoxy)-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide |
946213-03-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F2042-0371-25mg |
2-(2-fluorophenoxy)-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide |
946213-03-2 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F2042-0371-1mg |
2-(2-fluorophenoxy)-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide |
946213-03-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F2042-0371-10μmol |
2-(2-fluorophenoxy)-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide |
946213-03-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F2042-0371-4mg |
2-(2-fluorophenoxy)-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide |
946213-03-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 |
2-(2-fluorophenoxy)-N-1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylacetamide Related Literature
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1. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
Additional information on 2-(2-fluorophenoxy)-N-1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylacetamide
Introduction to Compound with CAS No. 946213-03-2 and Product Name: 2-(2-fluorophenoxy)-N-1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylacetamide
The compound identified by the CAS number 946213-03-2 and the product name 2-(2-fluorophenoxy)-N-1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylacetamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in medicinal chemistry and drug discovery. The structural complexity and the unique arrangement of functional groups make it a promising candidate for further investigation in various therapeutic areas.
The molecular structure of this compound features a tetrahydroquinoline core, which is a well-known scaffold in pharmaceuticals due to its ability to interact with biological targets in a highly specific manner. The presence of a fluorophenoxyl group at the 2-position and a 4-methoxybenzenesulfonyl group at the N-1 position of the tetrahydroquinoline ring enhances its pharmacological properties. These modifications are strategically designed to improve solubility, bioavailability, and target binding affinity, which are critical factors in drug development.
Recent research in the field of medicinal chemistry has highlighted the importance of fluorinated aromatic compounds in enhancing the efficacy of therapeutic agents. The fluorophenoxyl moiety in this compound is particularly noteworthy, as fluorine atoms can significantly influence the metabolic stability and electronic properties of molecules. This has been demonstrated in numerous studies where fluorinated compounds have shown improved pharmacokinetic profiles compared to their non-fluorinated counterparts.
The 4-methoxybenzenesulfonyl group is another key feature that contributes to the compound's potential therapeutic value. Sulfonamides are widely recognized for their biological activity and have been successfully used in the development of drugs targeting various diseases. The methoxy group at the para position relative to the sulfonyl group enhances the lipophilicity of the molecule, which can be advantageous for membrane permeability and cellular uptake.
One of the most exciting aspects of this compound is its potential application in oncology research. Tetrahydroquinoline derivatives have been extensively studied for their anti-cancer properties. The specific modifications present in this compound may enhance its ability to inhibit key enzymes involved in cancer cell proliferation and survival. Preliminary studies have suggested that compounds with similar structures may exhibit potent activity against certain types of cancer cells, making this molecule a valuable asset in oncology research.
In addition to its potential anti-cancer applications, this compound may also find utility in other therapeutic areas. For instance, its structural features could make it an effective inhibitor of enzymes involved in inflammatory pathways. Chronic inflammation is associated with a wide range of diseases, including cardiovascular disorders, neurodegenerative conditions, and autoimmune diseases. Therefore, developing novel anti-inflammatory agents remains a high priority in medicinal chemistry.
The synthesis of this compound involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies are employed to introduce the various functional groups while maintaining regioselectivity. The use of transition metal catalysts and organometallic reagents has been particularly effective in achieving these objectives. These synthetic strategies not only enhance efficiency but also minimize byproduct formation, which is crucial for pharmaceutical applications.
Once synthesized, rigorous analytical techniques are used to characterize the compound's structure and purity. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography provide detailed insights into the molecular structure. These data are essential for confirming the identity of the compound and ensuring that it meets pharmaceutical standards before proceeding with biological testing.
The biological evaluation of this compound involves testing its interaction with various biological targets relevant to its intended therapeutic use. High-throughput screening (HTS) techniques are often employed to identify potential binding interactions at the molecular level. Additionally, computational methods such as molecular docking simulations can predict how well the compound will bind to its target proteins or enzymes.
Preclinical studies are conducted to assess the safety and efficacy of promising compounds before they can be tested in human clinical trials. These studies typically involve both in vitro assays (cell-based tests) and animal models (in vivo tests). The results from these studies provide valuable information about the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, excretion (ADME), as well as its toxicity profile.
In conclusion, the compound with CAS No. 946213-03-2 and product name 2-(2-fluorophenoxy)-N-1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylacetamide represents a significant advancement in pharmaceutical chemistry. Its unique structural features make it a promising candidate for further investigation in various therapeutic areas, particularly oncology and inflammation-related diseases. The combination of synthetic expertise and advanced analytical techniques ensures that this compound is thoroughly characterized before moving into preclinical development stages.
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